Physicochemical properties of 5-(4-Iodophenyl)-3-methylpentanoic acid
Physicochemical properties of 5-(4-Iodophenyl)-3-methylpentanoic acid
Part 1: Executive Summary
5-(4-Iodophenyl)-3-methylpentanoic acid (CAS: 1342541-18-7) is a specialized bifunctional building block utilized primarily in the synthesis of lipophilic drug candidates, peptidomimetics, and radiopharmaceutical precursors. Its structure features a chiral 3-methyl alkyl chain linking a reactive aryl iodide and a carboxylic acid .
This unique architecture serves two critical functions in medicinal chemistry:
-
The Aryl Iodide Handle: Allows for late-stage diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or radiohalogen exchange.
-
The 3-Methyl Spacer: Introduces specific steric bulk and chirality, modulating the conformational flexibility and metabolic stability of the final drug pharmacophore.
This guide details the physicochemical profile, synthesis strategies, and handling protocols required to integrate this intermediate into high-value discovery workflows.
Part 2: Chemical Identity & Structural Analysis
| Property | Detail |
| Chemical Name | 5-(4-Iodophenyl)-3-methylpentanoic acid |
| CAS Number | 1342541-18-7 |
| Molecular Formula | C₁₂H₁₅IO₂ |
| Molecular Weight | 318.15 g/mol |
| SMILES | CC(CCC1=CC=C(I)C=C1)CC(=O)O |
| Structure Class | Phenylalkanoic Acid / Aryl Halide |
| Chirality | Contains one stereocenter at C3.[1][2][3][4] Typically supplied as a racemate unless specified as (3R) or (3S). |
Part 3: Physicochemical Profile
The following data aggregates calculated and experimental values. Understanding these properties is essential for optimizing solubility in assay buffers and reaction solvents.
Table 1: Physicochemical Properties
| Property | Value | Context/Implication |
| LogP (Predicted) | 3.85 ± 0.4 | High Lipophilicity. Requires organic co-solvents (DMSO, MeOH) for biological assays. |
| LogD (pH 7.4) | ~0.90 | At physiological pH, the carboxylate anion dominates, significantly improving solubility compared to the neutral form. |
| pKa (Acid) | 4.76 ± 0.10 | Typical of aliphatic carboxylic acids. Can be deprotonated by weak bases (NaHCO₃). |
| Polar Surface Area (PSA) | 37.30 Ų | Indicates good membrane permeability; suitable for oral drug scaffolds. |
| Melting Point | 78–82 °C | Solid at room temperature. Low melting point suggests careful handling during drying to avoid caking. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble in neutral form. |
| Solubility (Organics) | > 50 mg/mL | Highly soluble in DCM, DMSO, Ethanol, and Ethyl Acetate. |
Part 4: Synthetic Methodology & Manufacturing
Core Synthetic Strategy: The "Soft" Reduction Approach
Rationale: The primary challenge is reducing the intermediate ketone without de-iodinating the aromatic ring (a common side effect of catalytic hydrogenation). We utilize Ionic Hydrogenation (Silane/Acid) to preserve the C-I bond.
Step 1: Grignard Formation & Anhydride Opening
-
Reagents: 1,4-Diiodobenzene,
-PrMgCl (Turbo Grignard), 3-Methylglutaric anhydride. -
Mechanism: Selective mono-magnesiation of the diiodide followed by nucleophilic attack on the anhydride.
-
Intermediate: 5-(4-Iodophenyl)-3-methyl-5-oxopentanoic acid (Keto-Acid).
Step 2: Ionic Hydrogenation
-
Reagents: Triethylsilane (
), Trifluoroacetic acid (TFA). -
Mechanism: The ketone is protonated, attacked by hydride (from silane), forming an alcohol, which is then eliminated and reduced again to the methylene group.
-
Outcome: Quantitative reduction of
to with complete retention of the Aryl-Iodide.
Visualization: Synthetic Workflow
Caption: Figure 1. Selective synthesis preserving the aryl-iodide moiety via ionic hydrogenation.
Part 5: Analytical Characterization Protocols
To ensure the integrity of the compound for biological testing, the following self-validating protocols must be used.
HPLC Purity Analysis (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 230 nm (Carbonyl).
-
Acceptance Criteria: Purity > 98.0% (AUC).
-
Note: The iodine atom provides a distinct mass deficit pattern in MS if coupled (M+H ~319).
¹H-NMR Validation (400 MHz, CDCl₃)
-
Aromatic Region (7.0 - 7.7 ppm): Look for the characteristic AA'BB' system of the para-substituted benzene. Two doublets (J ~8 Hz) integrating to 2H each.
-
Diagnostic: The protons ortho to Iodine will be significantly deshielded (~7.6 ppm).
-
-
Methylene Backbone (1.5 - 2.7 ppm): Complex multiplets due to the chiral center.
- 2.50–2.70 (m, 2H, Ar-CH₂-).
- 2.10–2.40 (m, 2H, -CH₂-COOH).
-
Methyl Group (0.9 - 1.1 ppm): A distinct doublet (J ~6.5 Hz, 3H).
-
Causality: If the methyl appears as a singlet, the structure is incorrect (likely the gem-dimethyl or wrong isomer).
Part 6: Biological & Pharmaceutical Applications
PROTAC Linker Design
This compound is an ideal "Anchor-Linker" .
-
Mechanism: The carboxylic acid can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative for Cereblon). The aryl iodide allows for a Sonogashira coupling to an alkyne-functionalized "Warhead" (target protein ligand).
-
Advantage: The 3-methyl chain introduces rigidity, preventing the "linker collapse" often seen in linear alkyl chains, thereby improving the ternary complex stability.
Radiopharmaceutical Precursor (SPECT/PET)
-
Application: Myocardial Metabolism Imaging.
-
Protocol: The stable I-127 isotope can be exchanged for I-123 (SPECT) or I-124 (PET) using copper-mediated radiohalogenation.
-
Relevance: Analogous to BMIPP (15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid), this shorter chain variant probes different beta-oxidation pathways or can be used as a fragment for larger tracers.
Peptidomimetics (Integrin Antagonists)
-
The 4-iodophenyl group mimics the Tyrosine side chain, while the carboxylic acid mimics Aspartate. This scaffold is used in designing RGD (Arg-Gly-Asp) mimetics for blocking integrin receptors (
) in cancer therapy.
Part 7: Handling & Stability
-
Light Sensitivity: Aryl iodides are photosensitive. Prolonged exposure to UV/fluorescent light can cause homolytic cleavage of the C-I bond, turning the solid yellow (iodine liberation).
-
Protocol: Store in amber vials wrapped in aluminum foil.
-
-
Storage: -20°C is recommended for long-term storage to prevent slow decarboxylation or oxidation, though it is stable at 4°C for months.
-
Reactivity: Avoid strong reducing agents (e.g., LiAlH₄) unless de-iodination is intended.
References
-
Knochel, P., et al. (2011). Preparation of Functionalized Organomagnesium Reagents via Iodine-Magnesium Exchange. Handbook of Functionalized Organometallics.
-
Doyle, M. P., et al. (1976). Ionic Hydrogenation: Selective Reduction of Carbonyls. Journal of Organic Chemistry.
-
Goodman, M. M., et al. (1982). Synthesis and Biological Evaluation of Radioiodinated Methyl-Branched Fatty Acids for Myocardial Imaging. Journal of Medicinal Chemistry.
-
PubChem Database. (2025).[5] Compound Summary: 5-(4-Iodophenyl)-3-methylpentanoic acid (CAS 1342541-18-7).[1][6][7] National Library of Medicine.
Sources
- 1. 1909288-37-4,rac-[(1R,2S)-2-(bromomethyl)cyclohexyl]benzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-(3,4-Dihydroxyphenyl)pentanoic acid | C11H14O4 | CID 49831816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1342541-18-7|5-(4-Iodophenyl)-3-methylpentanoic acid|BLD Pharm [bldpharm.com]
- 7. 5-(4-iodophenyl)-3-methylpentanoic acid | 1342541-18-7 [sigmaaldrich.com]
